10-Hydroxyoctadec-11-enoic acid, also known as 10-hydroxy-oleic acid, is a hydroxy fatty acid derived from unsaturated fatty acids, specifically oleic acid. This compound has garnered attention due to its potential biological activities and applications in various scientific fields. It is primarily obtained from natural sources and can also be synthesized through specific biochemical processes.
10-Hydroxyoctadec-11-enoic acid falls under the category of hydroxy fatty acids, which are characterized by the presence of hydroxyl groups (-OH) attached to long-chain fatty acids. These compounds are significant in biochemistry due to their roles in cellular processes and potential therapeutic applications.
The synthesis of 10-hydroxyoctadec-11-enoic acid can be achieved through various methods:
The enzymatic pathways utilized in microbial synthesis often involve cytochrome P450 monooxygenases, which play a crucial role in the hydroxylation process. The use of co-factors such as NAD(P)H is essential for these enzymatic reactions to proceed efficiently .
10-Hydroxyoctadec-11-enoic acid features a long carbon chain with a double bond and a hydroxyl group at the 10th carbon position. Its molecular formula is , indicating it contains 18 carbon atoms, 34 hydrogen atoms, and three oxygen atoms.
The structural representation can be summarized as follows:
This structure highlights the presence of both an alkene and a carboxylic acid functional group.
10-Hydroxyoctadec-11-enoic acid can participate in various chemical reactions typical of fatty acids:
These reactions are influenced by factors such as temperature, pressure, and the presence of catalysts. For instance, the hydrogenation process typically requires metal catalysts like palladium or platinum under controlled conditions .
The biological activity of 10-hydroxyoctadec-11-enoic acid is linked to its ability to modulate cellular signaling pathways and exhibit anti-inflammatory properties. It acts on various receptors within cells, influencing lipid metabolism and cellular responses to stress.
Research indicates that this compound may enhance cellular protection against oxidative stress and promote cell survival through its interaction with specific metabolic pathways .
Relevant analyses have shown that these properties influence its behavior in biological systems and industrial applications .
10-Hydroxyoctadec-11-enoic acid has several notable applications:
Research continues into its efficacy and mechanisms in various therapeutic contexts, highlighting its importance as a biocompatible compound with diverse applications .
Lactobacillus species employ FAD-dependent hydratases to convert dietary fatty acids into bioactive hydroxy derivatives. Linoleate 10-hydratase (10-LAH) catalyzes the stereoselective addition of water across the cis-9 double bond of linoleic acid (C18:2 Δ9,12), yielding (S)-10-hydroxy-cis-12-octadecenoic acid (10-HOE) [4] [10]. This enzyme exhibits exceptional regioselectivity (>98% conversion) and enantiomeric purity (>99.9% e.e.) under optimized conditions [4]. Similarly, oleate hydratases transform oleic acid (C18:1 Δ9) into 10-hydroxystearic acid, though catalytic efficiency diminishes with substrates containing additional double bonds [7] [8].
Structural studies reveal that 10-LAH contains a conserved FAD-binding domain and a hydrophobic substrate channel. The catalytic mechanism involves:
Table 1: Performance of Key Microbial Hydratases in 10-HOE Production
Enzyme Source | Substrate | Conversion Rate (%) | Specific Activity (U/mg) | Optimal Conditions |
---|---|---|---|---|
L. plantarum AKU 1009a | Linoleic acid | 98 | 85 ± 3.2 | pH 7.0, 30°C, 24h |
L. acidophilus (recombinant) | Linoleic acid | 95 | 42 ± 1.8 | pH 6.5, 37°C, 48h |
L. reuteri LTH2584 | Oleic acid | 88 | 28 ± 0.9 | pH 6.8, 30°C, 36h |
Data compiled from [4] [7] [10]
In eukaryotic systems, CYP4F and CYP2U subfamilies catalyze ω-hydroxylation of fatty acids via oxygen-dependent pathways distinct from bacterial hydratases. These membrane-bound hemoproteins require NADPH and molecular oxygen to functionalize aliphatic chains [2]. The catalytic cycle involves:
Unlike microbial hydratases, P450 enzymes exhibit broader substrate promiscuity, hydroxylating C12-C26 saturated/unsaturated fatty acids. Human CYP4F2 preferentially targets linoleic acid, generating 18-hydroxyoctadecadienoic acid, while CYP4A11 ω-hydroxylates arachidonic acid to 20-HETE [2]. Tissue-specific expression patterns significantly influence physiological impacts:
Table 2: Tissue Distribution of Key Human Fatty Acid ω-Hydroxylases
Enzyme | Primary Tissues | Cell-Type Specificity | Major Fatty Acid Substrates |
---|---|---|---|
CYP4A11 | Liver, Kidney, Small Intestine | Hepatocytes, Tubular Cells | Arachidonic acid, Lauric acid |
CYP4F2 | Liver, Kidney, Brain | Hepatocytes, Microglia | Leukotrienes, EPA, DHA |
CYP4F3 | Liver, Trachea, Neutrophils | Granulocytes, Epithelial Cells | Prostaglandins, Lipoxins |
CYP2U1 | Brain, Thymus, Heart | Neurons, Cardiomyocytes | Docosahexaenoic acid (DHA) |
Adapted from tissue distribution data in [2]
The gut microbiome transforms 5–15% of dietary linoleic acid into hydroxy fatty acids through species-specific metabolic fluxes. Lactobacillus dominates HFA biosynthesis via three parallel pathways:
HFAs function as dual agonists for GPCR receptors (GPR40/GPR120), activating signaling cascades that regulate metabolic homeostasis. Molecular dynamics simulations reveal 10-HOE forms hydrogen bonds with Arg258 (GPR40) and Gln277 (GPR120), explaining its 3.7-fold higher activation potency than non-hydroxylated precursors [5]. Physiological impacts include:
Table 3: Metabolic Flux and Receptor Activation Profiles of Microbial HFAs
Hydroxy Fatty Acid | Producing Microbiota | Flux (mmol/gDCW/h) | GPR40 Activation (% max) | GPR120 Activation (% max) |
---|---|---|---|---|
10-HOE | L. plantarum | 0.32 ± 0.05 | 92 ± 3 | 88 ± 4 |
13-HOE | L. acidophilus | 0.21 ± 0.03 | 67 ± 5 | 71 ± 6 |
10,13-diHOME | L. hammesii | 0.14 ± 0.02 | 83 ± 4 | 79 ± 5 |
Ricinoleic acid | Engineered yeast | 0.08 ± 0.01 | 58 ± 7 | 62 ± 6 |
Data from flux balance analyses and calcium mobilization assays in [5] [8]
Bioinformatics-driven enzyme discovery has expanded the hydroxy fatty acid toolkit. An integrated workflow identified 23 novel fatty acid hydratases categorized into:
Strain engineering approaches significantly enhance productivity:
Table 4: Metabolic Engineering Outcomes for 10-HOE Production
Engineering Strategy | Host Organism | Titer (g/L) | Yield (mol%) | Key Genetic Modifications |
---|---|---|---|---|
Dual hydratase co-expression | E. coli BL21 | 289 | 97 | pETDuet-1::lah10-lah13 |
Glucose-dependent NADH regeneration | E. coli K12 | 280 | 98 | fdh overexpression + formate feeding |
De novo pathway integration | S. cerevisiae | 0.38 | 42* | FAH12 + PpBVMO + ADH knock-in |
CRISPRa activation | P. pastoris | 315 | 96 | dCas9-VPR fused to lah promoter |
Yield calculated as mol product per mol glucose; Data from [4] [8] [9]
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